![molecular formula C18H14N4O3S B3291441 N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872701-98-9](/img/structure/B3291441.png)
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as BDP-9066, is a novel sulfanylacetamide compound that has been studied for its potential use in treating various diseases. This compound has shown promising results in scientific research, particularly in its ability to modulate certain biochemical and physiological pathways.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide is not fully understood, but it is thought to involve the modulation of certain biochemical and physiological pathways. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It has also been shown to activate certain signaling pathways, including the protein kinase B (Akt) pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cardiac function. Additionally, this compound has been shown to have antioxidant activity, which may contribute to its cardioprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide in lab experiments is its broad range of potential applications. This compound has been shown to have anti-tumor, anti-inflammatory, and cardioprotective effects, making it a promising compound for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its limited availability, as it is a relatively new compound that is not yet widely available.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide. One area of research could be the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential use in treating other diseases, such as neurodegenerative diseases and diabetes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, this compound has shown anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated anti-inflammatory activity in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been shown to have cardioprotective effects in animal models of myocardial infarction.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-17(20-13-1-3-15-16(9-13)25-11-24-15)10-26-18-4-2-14(21-22-18)12-5-7-19-8-6-12/h1-9H,10-11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXHRLPGRFJVMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.